

Annulatin D: A Technical Whitepaper on its Physicochemical Properties and Biological Potential

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Compound of Interest

Compound Name: *Annulatin*

Cat. No.: *B576444*

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Introduction

Annulatin D is an alkylated aromatic polyketide natural product, distinguished by its fused dihydrobenzofuran lactone ring system. First identified from the fungus *Cordyceps annullata*, its biosynthetic gene cluster has more recently been discovered in *Penicillium roqueforti*. This discovery opens avenues for the heterologous expression and scaled-up production of **Annulatin D**, making it a compound of increasing interest for biological screening and potential therapeutic development. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Annulatin D**, detailed experimental protocols for its study, and an exploration of its potential biological activities based on its structural class.

Physicochemical Properties

The structural elucidation of **Annulatin D** was achieved through a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). The key physicochemical properties are summarized below.

Property	Data	Reference
Molecular Formula	C ₂₁ H ₂₄ O ₆	
Molecular Weight	388.41 g/mol	
Stereochemistry	(2S, 9S)-annullatin D	
Appearance	Not reported, likely a solid	
Melting Point	Not reported	
Solubility	Not reported, likely soluble in organic solvents like methanol, ethyl acetate, and DMSO	
HR-ESI-MS ([M+H] ⁺)	m/z [Calculated/Observed - specific values not publicly available]	

Table 1: Physical and Chemical Properties of **Annulatin D**

Spectroscopic Data

The following tables summarize the reported ¹H and ¹³C NMR spectral data for **Annulatin D**, which are critical for its identification and structural verification.

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
2	Value	m	Value
3a	Value	m	Value
3b	Value	m	Value
5	Value	s	
7	Value	d	Value
8	Value	d	Value
9	Value	t	Value
10	Value	m	Value
11	Value	s	
1'-H ₃	Value	s	
2'-H ₂	Value	m	Value
3'	Value	m	Value
4'-H ₃	Value	s	
5'-H ₃	Value	s	
Other	Value		

Table 2: ¹H NMR Data for **Annulatin D** (Solvent and frequency not publicly available) (Data derived from)

Position	Chemical Shift (δ) ppm
1	Value
2	Value
3	Value
4	Value
4a	Value
5	Value
6	Value
7	Value
8	Value
8a	Value
9	Value
9a	Value
10	Value
11	Value
1'	Value
2'	Value
3'	Value
4'	Value
5'	Value
Other	Value

Table 3: ^{13}C NMR Data for **Annulatin D** (Solvent and frequency not publicly available) (Data derived from)

Note: Specific chemical shift and coupling constant values are not publicly available and would be found in the supporting information of the cited literature.

Experimental Protocols

Fermentation and Production of Annulatin D

The production of **Annulatin D** can be achieved through the fermentation of *Penicillium roqueforti*. The following is a generalized protocol based on methods for secondary metabolite production from filamentous fungi.

Objective: To produce a culture of *P. roqueforti* for the extraction of **Annulatin D**.

Materials:

- *Penicillium roqueforti* strain (e.g., a strain known to possess the **Annulatin D** biosynthetic gene cluster)
- Potato Dextrose Agar (PDA) plates
- Yeast Extract Sucrose (YES) broth or a similar suitable liquid fermentation medium
- Sterile baffled Erlenmeyer flasks
- Incubator shaker

Protocol:

- **Strain Activation:** Inoculate the *P. roqueforti* strain onto PDA plates and incubate at 25°C for 7-10 days until sufficient sporulation is observed.
- **Seed Culture:** Inoculate a 250 mL baffled flask containing 50 mL of YES broth with spores from the PDA plate. Incubate at 25°C with shaking at 180 rpm for 3-4 days.
- **Large-Scale Fermentation:** Inoculate 1 L baffled flasks, each containing 200 mL of YES broth, with 10 mL of the seed culture.
- **Incubation:** Incubate the large-scale cultures at 25°C with shaking at 180 rpm for 10-14 days.

- **Harvesting:** After the incubation period, separate the mycelium from the culture broth by filtration.
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